molecular formula C24H28N2O2S2 B2385022 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 898407-91-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2385022
CAS No.: 898407-91-5
M. Wt: 440.62
InChI Key: MQHIHAQTPUEGFO-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is an intricate organic compound Its structure comprises a dihydroisoquinoline moiety, a thiophene ring, and a trimethylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. Key steps might include the formation of the dihydroisoquinoline ring system, introduction of the thiophene ring, and sulfonamide formation. These reactions usually require specific catalysts, solvents, and controlled temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthetic methods. This requires optimizing reaction conditions for large-scale operations, ensuring high yield and purity. Continuous flow reactors and high-efficiency purification techniques such as crystallization and chromatography might be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The dihydroisoquinoline ring can undergo oxidation reactions, potentially leading to the formation of isoquinolinium ions.

  • Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

  • Substitution: : The sulfonamide group and the thiophene ring can participate in various substitution reactions, introducing different functional groups to the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : Halogenated compounds and strong bases or acids as catalysts.

Major Products

The major products of these reactions depend on the specific conditions but generally include various modified forms of the parent compound with different substituents or oxidation states.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Potential use in biochemical assays and understanding protein-ligand interactions.

  • Medicine: : Investigating its potential as a drug candidate due to its structural features that may interact with biological targets.

  • Industry: : Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity. Understanding these interactions at the molecular level can provide insights into its biological effects and therapeutic potential.

Comparison with Similar Compounds

Compared to similar compounds, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide stands out due to its combination of a dihydroisoquinoline ring and a thiophene ring, both of which confer specific chemical properties and reactivity.

Similar Compounds

  • N-(2-(dihydroisoquinolin-2(1H)-yl)ethyl)-benzenesulfonamide

  • N-(2-(thiophen-2-yl)ethyl)-benzenesulfonamide

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-ethyl)-2,4,6-trimethylbenzenesulfonamide

Each of these compounds shares structural elements with the target molecule, highlighting its unique combination of features.

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Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S2/c1-17-13-18(2)24(19(3)14-17)30(27,28)25-15-22(23-9-6-12-29-23)26-11-10-20-7-4-5-8-21(20)16-26/h4-9,12-14,22,25H,10-11,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHIHAQTPUEGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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